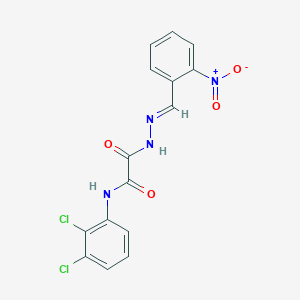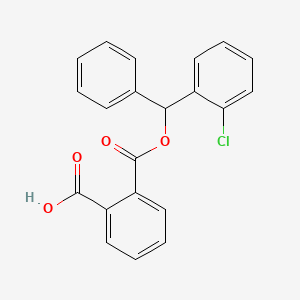
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester is an organic compound that belongs to the class of phthalate esters. These compounds are widely used in various industrial applications due to their plasticizing properties. The compound’s structure consists of a phthalic acid core with a monoester linkage to a (2-chloro-phenyl)-phenyl-methyl group, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester typically involves the esterification of phthalic acid with the corresponding alcohol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.
化学反应分析
Types of Reactions
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form phthalic acid derivatives.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the (2-chloro-phenyl) group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential use in drug delivery systems due to its ability to modify the release properties of active pharmaceutical ingredients.
Industry: Employed in the production of flexible PVC, coatings, and adhesives.
作用机制
The mechanism by which phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester exerts its effects involves its interaction with various molecular targets. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The ester group can also undergo hydrolysis, releasing phthalic acid and the corresponding alcohol, which can further interact with cellular pathways.
相似化合物的比较
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Comparison
Phthalic acid mono-((2-chloro-phenyl)-phenyl-methyl) ester is unique due to the presence of the (2-chloro-phenyl)-phenyl-methyl group, which imparts distinct chemical properties compared to other phthalate esters. This structural difference can influence its reactivity, toxicity, and applications in various fields.
属性
CAS 编号 |
112350-65-9 |
|---|---|
分子式 |
C21H15ClO4 |
分子量 |
366.8 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)-phenylmethoxy]carbonylbenzoic acid |
InChI |
InChI=1S/C21H15ClO4/c22-18-13-7-6-12-17(18)19(14-8-2-1-3-9-14)26-21(25)16-11-5-4-10-15(16)20(23)24/h1-13,19H,(H,23,24) |
InChI 键 |
YKSUSBZFUCVFQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)OC(=O)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


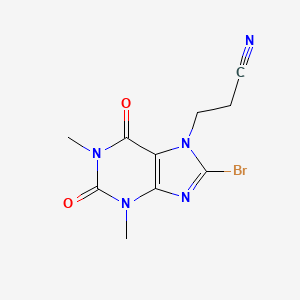
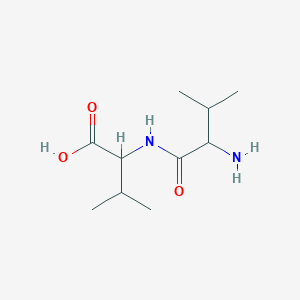
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)


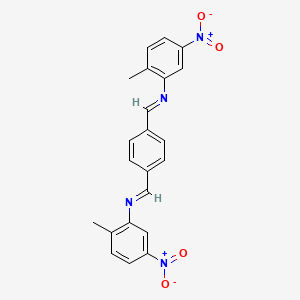

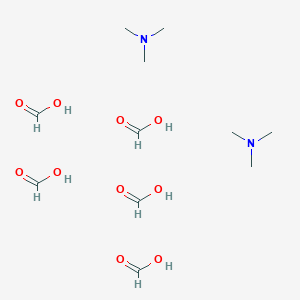


![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)
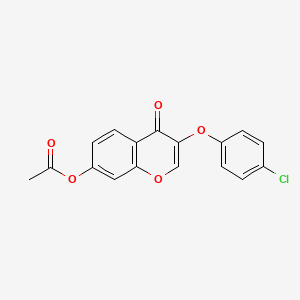
![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
